

Comparative Docking Analysis of Azetidine and Sulfonyl-Containing Compounds

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Compound of Interest

Compound Name: Azetidine, 1-[(4-fluorophenyl)sulfonyl]-

Cat. No.: B1397809

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For Researchers, Scientists, and Drug Development Professionals

While specific comparative docking studies on **Azetidine, 1-[(4-fluorophenyl)sulfonyl]-** are not readily available in the public domain, this guide provides a comparative analysis of docking studies conducted on structurally related azetidine and sulfonyl-containing compounds. The data presented here is collated from various research papers to offer insights into the potential interactions and inhibitory activities of these classes of molecules against different biological targets. This information can serve as a valuable reference for computational chemists and drug discovery scientists working on novel therapeutics.

Comparative Docking Performance of Azetidine Derivatives

Azetidine-containing compounds have been explored for their potential as inhibitors of various enzymes. The following table summarizes the docking performance of several azetidin-2-one derivatives against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.

Compound ID	Target Protein	Docking Score (PLP fitness)	Reference Ligand (Erlotinib) Fitness Score	Key Interactions	Reference
A-2	EGFR	77.79	71.94	Not specified	[1]
A-8	EGFR	76.68	71.94	Not specified	[1]
A-14	EGFR	71.46	71.94	Not specified	[1]

Comparative Docking Performance of Sulfonyl-Containing Compounds

Compounds bearing a sulfonyl group are known to be effective inhibitors of various enzymes, including carbonic anhydrases and cholinesterases. The table below presents inhibitory constants (K_i) for a selection of sulfonamide derivatives against human carbonic anhydrase I (hCA I), human carbonic anhydrase II (hCA II), and acetylcholinesterase (AChE).

Compound ID	Target Protein	Inhibitory Constant (K_i) in nM	Reference Drug (and K_i in nM)	Key Interactions	Reference
Compound 3	hCA I	49.45 ± 9.13	Acetazolamide (237.51 \pm 38.04)	Not specified	[2]
Compound 9	hCA II	36.77 ± 8.21	Acetazolamide (187.93 \pm 29.89)	Not specified	[2]
Compound 3	AChE	148.67 ± 78.78	Tacrine (322.95 \pm 21.01)	Not specified	[2]
Compound 2	AChE	151.21 ± 11.78	Tacrine (322.95 \pm 21.01)	Not specified	[2]

Experimental Protocols

The methodologies employed in the cited docking studies are crucial for understanding and potentially reproducing the results.

Molecular Docking of Azetidin-2-one Derivatives against EGFR[1]

- **Software:** Not explicitly stated, but the scoring function used was PLP fitness.
- **Protein Preparation:** The crystal structure of the inactive EGFR tyrosine kinase domain in complex with erlotinib was retrieved from the Protein Data Bank (PDB).
- **Ligand Preparation:** The 3D structures of the azetidin-2-one derivatives were generated and optimized.
- **Docking Protocol:** The docking protocol was validated by redocking the co-crystallized ligand (erlotinib) into the active site of EGFR. The designed compounds were then docked into the same binding site.
- **Analysis:** The binding interactions and fitness scores of the docked compounds were analyzed and compared to the reference ligand.

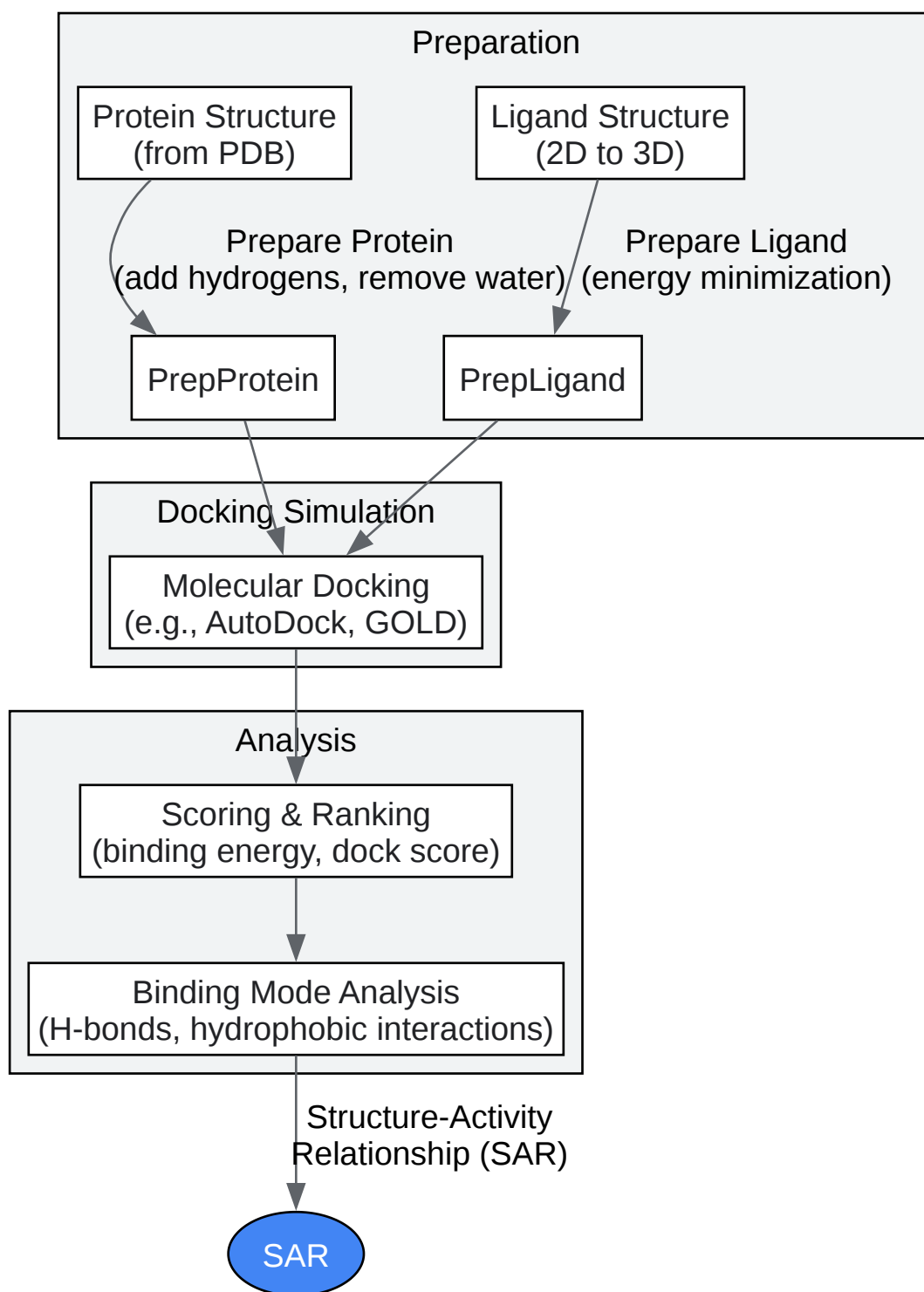
Molecular Docking of Sulfonamide Derivatives against hCA I, hCA II, and AChE[2]

- **Software:** Not explicitly stated.
- **Protein Preparation:** The crystal structures of the target enzymes were obtained from the Protein Data Bank.
- **Ligand Preparation:** The 3D structures of the sulfonamide derivatives were generated and their energy was minimized.
- **Docking Protocol:** The docking procedure was performed to predict the binding modes of the synthesized compounds within the active sites of the respective enzymes.

- Analysis: The interactions between the most potent compounds and the target proteins were examined to understand the structure-activity relationships.

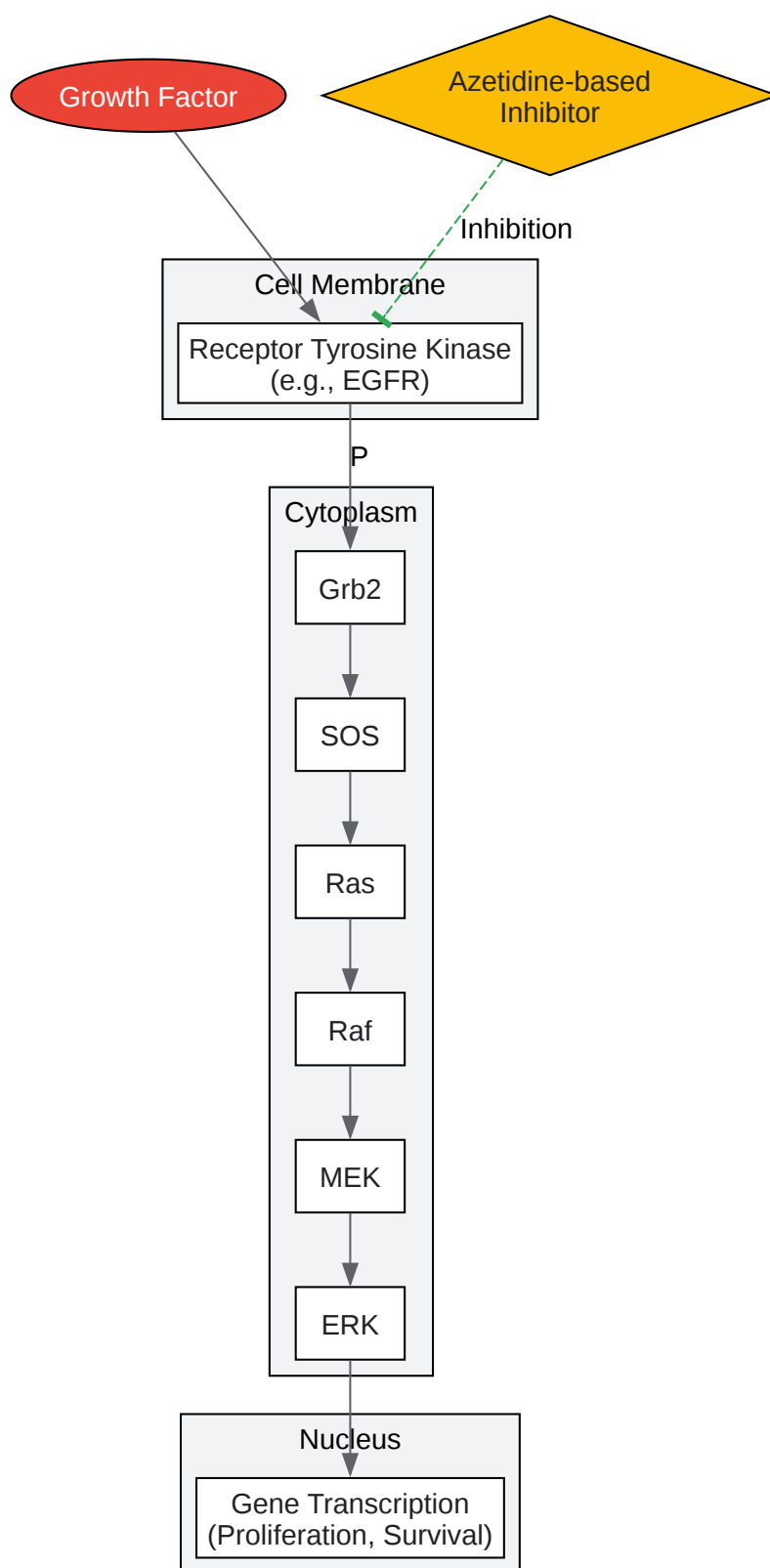
Visualizing Computational Workflows and Biological Pathways

To better illustrate the processes involved in computational drug discovery, the following diagrams are provided.



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Caption: A generalized workflow for a molecular docking study.



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Caption: A hypothetical signaling pathway (MAPK/ERK) potentially inhibited by an azetidine-based compound.

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References

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- 2. researchgate.net [researchgate.net]
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